molecular formula C18H14N4OS3 B2769950 N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-53-3

N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2769950
CAS No.: 864917-53-3
M. Wt: 398.52
InChI Key: JGWPWCIDFFSIDM-UHFFFAOYSA-N
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Description

This compound features a benzo[d]thiazole core linked via an acetamide bridge to a 3-(p-tolyl)-1,2,4-thiadiazole ring with a sulfur atom at position 3.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS3/c1-11-6-8-12(9-7-11)16-21-18(26-22-16)24-10-15(23)20-17-19-13-4-2-3-5-14(13)25-17/h2-9H,10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWPWCIDFFSIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound.

    Synthesis of the 1,2,4-thiadiazole ring: This can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative.

    Coupling reactions: The benzo[d]thiazole and thiadiazole rings can be coupled through a thioether linkage using reagents like thionyl chloride or other sulfur-containing reagents.

    Acetamide formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing benzothiazole and thiadiazole moieties. For instance, derivatives of benzothiazole have been synthesized and evaluated for their activity against a range of pathogens. A study demonstrated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than standard antibiotics like Oxytetracycline .

1.2 Anticancer Properties

The anticancer potential of N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been investigated through various assays. For example, compounds derived from similar scaffolds have shown promising results against breast cancer cell lines (MCF7), with some exhibiting IC50 values indicating effective cytotoxicity . Molecular docking studies further support these findings by illustrating favorable binding interactions with target proteins involved in cancer progression.

1.3 Anti-inflammatory Effects

The compound's anti-inflammatory properties are also noteworthy. Research indicates that certain derivatives act as selective inhibitors of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. This selectivity is crucial for developing non-toxic anti-inflammatory agents that could potentially replace traditional non-steroidal anti-inflammatory drugs (NSAIDs) that often come with adverse effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications in the thiadiazole ring or the benzothiazole structure can significantly influence its pharmacological properties:

Modification Effect on Activity
Substitution on the benzothiazole ringEnhanced antimicrobial and anticancer activity
Variations in thiadiazole substituentsAltered selectivity towards specific biological targets

Case Studies

Several case studies exemplify the compound's applications:

3.1 Study on Antimicrobial Activity

A comprehensive evaluation of synthesized thiadiazole derivatives demonstrated their effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess antibacterial activity, revealing that several compounds had MIC values significantly lower than those of conventional antibiotics .

3.2 Anticancer Evaluation

In vitro studies assessed the cytotoxicity of various benzothiazole derivatives against MCF7 breast cancer cells. Results indicated that specific modifications to the thiadiazole component led to enhanced cytotoxic effects, suggesting a potential pathway for developing new anticancer agents .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Structural Analogs with Varied Aryl Substituents

Compounds sharing the benzo[d]thiazole-acetamide backbone but differing in substituents on the secondary heterocycle exhibit distinct activities:

Compound Structure Key Substituents Biological Activity Source
N-(2-(4-fluorophenyl)-1,3-thiazol-5-yl)acetamide (9b) 4-Fluorophenyl Antimicrobial (gram-positive)
N-(2-(4-bromophenyl)-1,3-thiazol-5-yl)acetamide (9c) 4-Bromophenyl Enhanced docking affinity
N-(2-(4-methylphenyl)-1,3-thiazol-5-yl)acetamide (9d) 4-Methylphenyl (p-tolyl) Moderate antifungal activity
N-(thiazol-2-yl)-2-(4-hydroxypiperidin-1-yl)acetamide (6) Hydroxypiperidinyl Unspecified pharmacological

Bromine’s bulkiness in 9c could sterically hinder binding, whereas methyl groups (9d) balance lipophilicity and steric effects .

Heterocycle Modifications: Thiadiazole vs. Triazole/Tetrazole

Replacing the thiadiazole ring with triazole or tetrazole alters electronic properties and bioactivity:

  • Triazole Derivatives :

    • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () showed antiproliferative activity due to the nitro group’s electron-withdrawing effects .
    • 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-fluorobenzyloxy-benzo[d]thiazol-2-yl)acetamide (5j) exhibited anticonvulsant ED50 = 52.8 mg/kg (scPTZ test) with low neurotoxicity .
  • Tetrazole Derivatives :

    • N-Benzyl-tetrazole-acetamide analogs () were synthesized but lacked detailed activity data. Tetrazoles offer metabolic stability but may reduce solubility compared to thiadiazoles .

However, triazoles (e.g., 5j) demonstrate superior anticonvulsant efficacy, suggesting heterocycle choice is target-dependent .

Substituent Effects on Bioactivity

  • Sulfonyl vs. Thio Linkers :
    • Sulfonyl-containing acetamides (e.g., compound 47 in ) showed antifungal activity (MIC = 8 µg/mL) but lower potency than thio-linked analogs, possibly due to reduced nucleophilicity .
  • Diazenyl Groups :
    • Compounds with diazenyl-benzo[d]thiazole motifs () displayed undefined bioactivity but highlighted synthetic versatility. Hydration states (e.g., hexahydrate in 4b) may improve solubility but complicate crystallization .

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that integrates a benzothiazole moiety with a thiadiazole derivative, both known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring fused with a thiadiazole structure, which enhances its potential pharmacological activities. The specific structural formula can be represented as:

C15H14N4S3\text{C}_{15}\text{H}_{14}\text{N}_4\text{S}_3

This structure is crucial for its biological interactions and mechanisms of action.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole and thiadiazole exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organism
2-Amino-1,3,4-thiadiazole32.6Staphylococcus aureus
Benzothiazole derivative47.5Escherichia coli
N-(benzo[d]thiazol-2-yl)acetamideTBDTBD

The above table summarizes findings from studies highlighting the antimicrobial efficacy of related compounds. The specific MIC (Minimum Inhibitory Concentration) values for this compound are still under investigation.

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro studies. Notably, benzothiazole derivatives have been linked to the inhibition of receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation.

Case Study: Inhibition of Kinases

A study demonstrated that benzothiazole derivatives could inhibit key kinases involved in cancer pathways:

  • VEGFR-2 : IC50 = 0.17 µM
  • FGFR-1 : IC50 = 0.19 µM
  • PDGFR-β : IC50 = 0.08 µM

These findings suggest that this compound could similarly exhibit potent anticancer effects through similar mechanisms.

Enzymatic Inhibition

The compound's ability to inhibit enzymes has also been a focus of research. Thiadiazole derivatives have shown promise in inhibiting various enzymes linked to metabolic pathways.

Table 2: Enzymatic Inhibition Data

Enzyme TargetInhibition TypeReference
CDK2 (Cyclin-dependent kinase 2)Competitive
Tyrosine KinaseNon-competitive

The inhibition of these enzymes is crucial for developing therapeutic agents targeting specific pathways involved in diseases like cancer.

Q & A

Q. What are the recommended synthetic routes for N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

The synthesis typically involves multi-step reactions:

  • Thiadiazole formation : Cyclization of thiourea derivatives with halogenated acetic acids under basic conditions (e.g., K₂CO₃ in dry acetone) .
  • Thioacetamide linkage : Nucleophilic substitution between thiol-containing intermediates and chloroacetamide derivatives, often using triethylamine as a base .
  • Functionalization : Introduction of the p-tolyl group via Suzuki coupling or Friedel-Crafts alkylation, depending on precursor availability . Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O, C-S) .
  • HPLC : Assesses purity (>95% recommended for biological assays) .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structural analogs exhibit:

  • Anticancer potential : Thiadiazole derivatives induce apoptosis in cancer cell lines (e.g., via caspase-3 activation) .
  • Antimicrobial activity : Benzo[d]thiazole moieties disrupt bacterial membrane integrity .
  • Enzyme inhibition : Thioacetamide linkages may target cysteine proteases or kinases .

Advanced Research Questions

Q. How does the thiadiazole-thioacetamide linkage influence the compound’s bioactivity?

The thioacetamide group enhances:

  • Electrophilicity : Reacts with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites .
  • Lipid solubility : The sulfur atoms improve membrane permeability, as seen in analogs with logP values >3.0 . Synergistic effects between the benzo[d]thiazole and thiadiazole rings may enhance target affinity, as observed in structurally similar kinase inhibitors .

Q. What strategies address discrepancies in biological activity data across studies?

Contradictions often arise from:

  • Purity variations : Impurities >5% can skew IC₅₀ values; rigorous HPLC validation is critical .
  • Assay conditions : Varying pH or redox environments (e.g., glutathione levels) alter thioacetamide reactivity .
  • Cell line specificity : For example, apoptosis rates in MCF-7 vs. HeLa cells differ due to p53 status . Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., SPR for binding kinetics) mitigate variability .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Tools like AutoDock Vina model binding to kinase ATP pockets or protease active sites (e.g., docking scores ≤-9.0 kcal/mol suggest high affinity) .
  • QSAR modeling : Electron-withdrawing substituents on the p-tolyl group correlate with improved cytotoxicity (R² >0.85 in regression models) .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Methodological Challenges

Q. How can researchers optimize reaction yields during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency .
  • Catalyst use : Pd(PPh₃)₄ enhances coupling reactions for aryl group introduction .
  • Temperature control : Low-temperature cyclization (0–5°C) minimizes byproducts in thiadiazole formation .

Q. What in vitro models are suitable for evaluating this compound’s mechanism?

  • 3D tumor spheroids : Mimic drug penetration in solid tumors .
  • Enzyme inhibition assays : Fluorogenic substrates (e.g., Z-FR-AMC for caspases) quantify activity .
  • Resistance studies : Long-term exposure to sublethal doses identifies efflux pump upregulation .

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